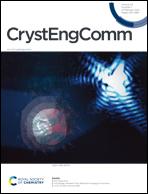Two-step phase transformation of anatase to rutile in aqueous suspension†
CrystEngComm Pub Date: 2013-10-16 DOI: 10.1039/C3CE41820K
Abstract
Kinetic data tracking the anatase to rutile phase transformation under acidic, hydrothermal conditions (200 °C, pH 1) are consistent with a two-step transformation mechanism. Fitting the experimental data using phase transformation models, interface–nucleation dominates the early stages of transformation and dissolution–precipitation dominates at later stages. During the first stage, the rate of transformation by interface–nucleation is consistent with a substantially higher number of nucleation sites, possibly generated via crystal growth by oriented aggregation. Characterization of the hydrothermally treated samples using HRTEM revealed that anatase crystal morphologies indicative of crystal growth by oriented aggregation are common. Furthermore, twinned rutile crystals, which are consistent with transformation of anatase twinned across the {112} to rutile twins by interface–nucleation, were also observed. At later stages, the kinetics of the anatase to rutile transformation are consistent with dissolution–precipitation, and the number concentration of rutile crystallites reaches a plateau. These results are consistent with a decrease in crystal growth by oriented aggregation as the anatase particle size increases and the dissolution of anatase and reprecipitation onto already existing rutile crystals due to the larger bulk energy and comparatively small size of anatase.

Recommended Literature
- [1] A selective and ratiometric Cu2+fluorescent probe based on naphthalimide excimer–monomer switching†
- [2] A phosphorylation-sensitive tyrosine-tailored magnetic particle for electrochemically probing free organophosphates in blood
- [3] C(sp3)–H dehydrogenation and C(sp2)–H alkoxy carbonylation of inactivated cyclic amines towards functionalized N-heterocycles†
- [4] Language aspects of engineering students' view of entropy
- [5] Contents list
- [6] Chiral discrimination in solid-state interactions of cobalt(iii)–polyamine complex cations with tris-(dipicolinato)lanthanate(iii) anions†
- [7] An ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex
- [8] Copper(II) salts of very strong acids
- [9] Preparation, characterization and photoelectrocatalytic properties of nanocrystalline Fe2O3/TiO2, ZnO/TiO2, and Fe2O3/ZnO/TiO2 composite film electrodes towards pentachlorophenol degradation
- [10] Rechargeable aqueous zinc–bromine batteries: an overview and future perspectives

Journal Name:CrystEngComm
Research Products
-
CAS no.: 434-13-9
-
CAS no.: 153631-20-0









